molecular formula C28H38N4O6 B14250862 N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide CAS No. 185461-37-4

N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide

Cat. No.: B14250862
CAS No.: 185461-37-4
M. Wt: 526.6 g/mol
InChI Key: JWIRPPPRYGPIGM-SGNDLWITSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is a synthetic peptide compound It is characterized by the presence of a benzyloxycarbonyl group attached to the amino terminus of the peptide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is often used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process involves repeated cycles of deprotection and coupling, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Deprotected peptide.

    Substitution: Modified peptide with substituted side chains.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The peptide can inhibit or activate target proteins by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
  • N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
  • N-[(Benzyloxy)carbonyl]-L-proline

Uniqueness

N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

185461-37-4

Molecular Formula

C28H38N4O6

Molecular Weight

526.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C28H38N4O6/c1-17(2)14-22(25(29)34)30-26(35)23(15-19-10-12-21(33)13-11-19)31-27(36)24(18(3)4)32-28(37)38-16-20-8-6-5-7-9-20/h5-13,17-18,22-24,33H,14-16H2,1-4H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37)/t22-,23+,24+/m1/s1

InChI Key

JWIRPPPRYGPIGM-SGNDLWITSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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